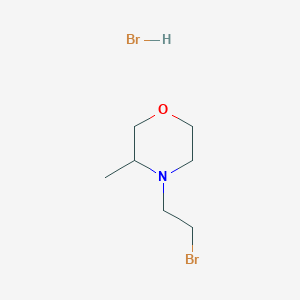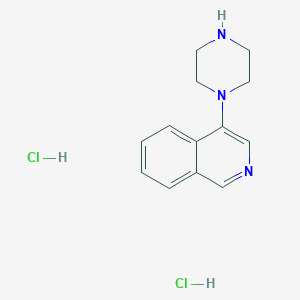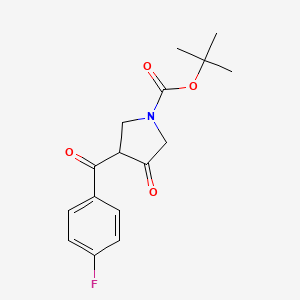![molecular formula C12H17ClN2O B1379650 (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride CAS No. 1214741-24-8](/img/structure/B1379650.png)
(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” is a chemical compound that falls under the category of benzylamines . Benzylamines are a class of compounds containing a benzyl group attached to an amine functional group .
Synthesis Analysis
The synthesis of benzylamines, such as “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, often involves the alkylation of amines with alcohols using a catalyst . A highly active Mn (I) pincer catalyst can enable an atom-economic and highly efficient N-alkylation of amines with alcohols . This process is known as the borrowing hydrogen methodology .Molecular Structure Analysis
The molecular structure of benzylamines like “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” typically consists of a benzyl group (a benzene ring attached to a CH2 group) and an amine functional group .Chemical Reactions Analysis
Benzylamines can undergo a variety of chemical reactions. They can be alkylated with primary and secondary alcohols . They can also undergo C-N coupling with aliphatic halides . Additionally, they can be monoalkylated with amides via hydrogen transfer .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Pyrrolidine and its derivatives, including “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, have been extensively studied for their pharmacological properties. The pyrrolidine ring is a saturated scaffold offering advantages like efficient pharmacophore space exploration due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage, which enhances the molecule's interaction with biological targets. Research emphasizes the role of the pyrrolidine scaffold in designing new compounds with diverse biological profiles, highlighting its significance in the discovery of novel therapeutics (Petri et al., 2021).
Environmental Impact and Biodegradability
Studies have also considered the environmental aspects of compounds like “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, focusing on their occurrence, degradation, and potential toxicity in aquatic environments. For instance, research on the environmental epigenetics has highlighted how certain compounds can induce alterations in DNA hydroxymethylation patterns, which may have implications for understanding the environmental impact of various chemicals, including pyrrolidine derivatives (Efimova et al., 2020).
Material Science and Solvent Applications
The chemical structure and properties of “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” suggest potential applications in material science, particularly as solvents in pharmaceutical formulations. N-Methyl-2-pyrrolidone (NMP), a related compound, is known for its strong solubilizing power and is used across various industries, including pharmaceuticals. The comparison of NMP with other solvents emphasizes the importance of understanding the physicochemical properties and potential applications of pyrrolidine derivatives in developing effective pharmaceutical products (Jouyban et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
(5S)-5-[(benzylamino)methyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12-7-6-11(14-12)9-13-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBVDZRDOCCCLX-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

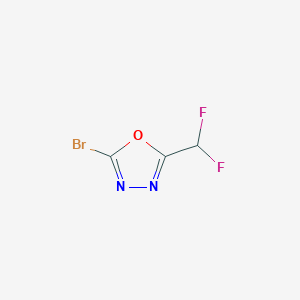

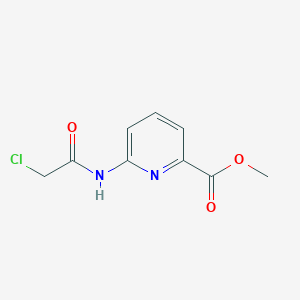
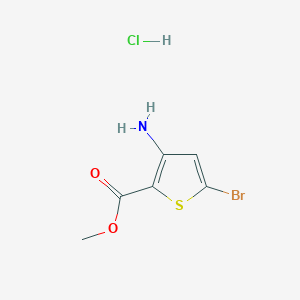
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)
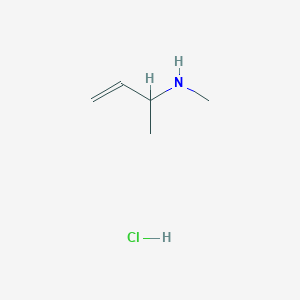
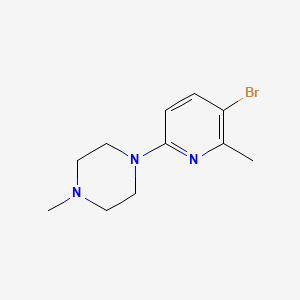
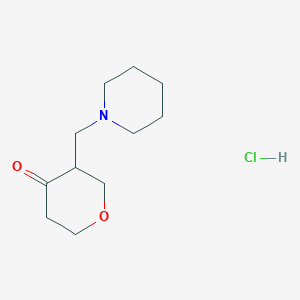
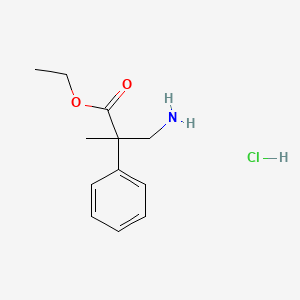
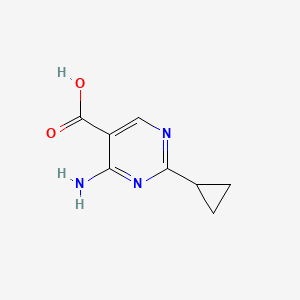
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
